molecular formula C41H50N7O7P B1436888 2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite CAS No. 808132-80-1

2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite

Cat. No. B1436888
M. Wt: 783.9 g/mol
InChI Key: VTJVYRYTDJTIAW-MICLYWDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxy-5’-O-DMT-N2-methylguanosine 3’-CE phosphoramidite is a crucial component in the biomedical field, finding its application in synthesizing nucleic acids . Its primary utility lies in the synthesis of altered RNA, particularly in the introduction of methylguanosine modifications .


Synthesis Analysis

The compound is synthesized by the coupling of 2’-deoxy-N2,5’-O-dimethoxytrityl guanosine (DMF) monophosphate to 5’-O-dimethoxytrityl .


Molecular Structure Analysis

The molecular formula of the compound is C41H50N7O7P . It has a molecular weight of 783.9 g/mol . The structure includes a deoxyribose sugar, a guanine base, and a phosphoramidite linker group .


Chemical Reactions Analysis

The compound is a popular building block in the biomedical sector as it is instrumental in synthesizing modified RNA with methylated guanosines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 783.9 g/mol . It has a XLogP3-AA value of 5.3, indicating its lipophilicity . It has 2 hydrogen bond donors and 11 hydrogen bond acceptors . The compound has 18 rotatable bonds .

Scientific Research Applications

Biological Role of Oxidative Stress Biomarkers

The compound 8-oxo-2'-deoxyguanosine, related to deoxyguanosine derivatives, has been extensively studied for its role as a biomarker of oxidative stress and diseases associated with it. Beyond its mutagenic role, it is involved in gene expression regulation, DNA repair processes, inflammatory and autoimmune reactions control, and antioxidant systems activation (Marmiy & Esipov, 2015).

Sigma-1 Receptor and DMT in Tissue Protection

The sigma-1 receptor's interaction with N,N-dimethyltryptamine (DMT) indicates a potential biological function beyond its known psychotropic effects, suggesting a role in cellular protective mechanisms. This underscores the importance of exploring endogenous compounds and their receptors for novel therapeutic strategies (Frecska et al., 2013).

Safety And Hazards

The compound may be toxic to humans and should be handled with care. It should not be inhaled, ingested, or come into contact with skin . Appropriate personal protective equipment, such as gloves, protective eyewear, and lab coats, should be worn when handling the compound .

Future Directions

The potential of this compound extends far beyond that of just an ideal building block. It can greatly aid in the development of therapeutic drugs which can be used to combat an assortment of viral diseases and cancers .

properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50N7O7P/c1-27(2)48(28(3)4)56(53-23-11-22-42)55-34-24-36(47-26-44-37-38(47)45-40(43-5)46-39(37)49)54-35(34)25-52-41(29-12-9-8-10-13-29,30-14-18-32(50-6)19-15-30)31-16-20-33(51-7)21-17-31/h8-10,12-21,26-28,34-36H,11,23-25H2,1-7H3,(H2,43,45,46,49)/t34-,35+,36+,56?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJVYRYTDJTIAW-MICLYWDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50N7O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite
Reactant of Route 2
Reactant of Route 2
2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite
Reactant of Route 3
Reactant of Route 3
2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite
Reactant of Route 4
Reactant of Route 4
2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite
Reactant of Route 5
Reactant of Route 5
2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite
Reactant of Route 6
Reactant of Route 6
2'-Deoxy-5'-O-DMT-N2-methylguanosine 3'-CE phosphoramidite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.